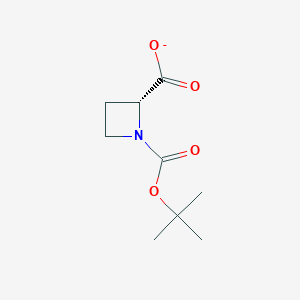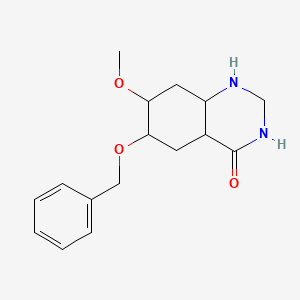![molecular formula C24H42O20 B12362433 Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)
Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal is a complex oligosaccharide structure that plays a significant role in various biological processes. This compound is composed of fucose (Fuc), galactose (Gal), and glucose (Glc) residues linked in a specific sequence. It is often found as part of glycosphingolipids and glycoproteins, contributing to cellular recognition and signaling mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. The key steps include:
Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl are used to selectively protect hydroxyl groups on the monosaccharide units.
Glycosylation: The glycosylation reaction involves the formation of glycosidic bonds between the monosaccharide units. This is typically achieved using glycosyl donors and acceptors under the influence of a catalyst such as silver triflate or boron trifluoride etherate.
Deprotection: After the glycosylation steps, the protecting groups are removed using specific reagents like hydrogenation for benzyl groups or acidic conditions for acetyl groups.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. enzymatic synthesis using glycosyltransferases has been explored as a more efficient and scalable method. This approach involves the use of specific enzymes to catalyze the formation of glycosidic bonds, offering higher yields and fewer side reactions compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or sodium periodate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Hydroxyl groups on the sugar residues can undergo substitution reactions with reagents such as acyl chlorides or alkyl halides to form esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Acyl chlorides in pyridine, alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell-cell recognition, signaling, and immune response. It is often studied in the context of glycoproteins and glycolipids.
Medicine: Investigated for its potential role in disease mechanisms, particularly in cancer and infectious diseases. It is also explored as a target for therapeutic interventions.
Industry: Used in the development of diagnostic tools and as a component in the synthesis of complex biomolecules.
Mechanism of Action
The mechanism of action of Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal involves its interaction with specific receptors and proteins on the cell surface. The fucose residue is often recognized by fucose-binding lectins, which mediate various biological processes such as cell adhesion, signaling, and immune response. The compound can modulate the activity of these receptors and influence downstream signaling pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
Fuc(a1-2)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal: Similar structure but with a different linkage pattern.
Gal(b1-4)[Fuc(a1-3)]Glc(b1-3)aldehydo-Gal: Similar structure but with a different arrangement of sugar residues.
GalNAc(a1-3)[Fuc(a1-2)]Gal(b1-4)Glc: Contains N-acetylgalactosamine instead of galactose.
Uniqueness
Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal is unique due to its specific linkage pattern and the presence of an aldehyde group. This structure allows it to participate in unique biochemical interactions and reactions that are not possible with other similar compounds. Its specific recognition by fucose-binding lectins and its role in cellular signaling further highlight its distinct biological significance.
Properties
Molecular Formula |
C24H42O20 |
|---|---|
Molecular Weight |
650.6 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C24H42O20/c1-6-11(31)14(34)16(36)22(39-6)44-21-18(38)24(42-19(8(30)3-26)12(32)7(29)2-25)41-10(5-28)20(21)43-23-17(37)15(35)13(33)9(4-27)40-23/h3,6-25,27-38H,2,4-5H2,1H3/t6-,7+,8-,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1 |
InChI Key |
NBEYINQKIPNUEV-ZNZJNBIJSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


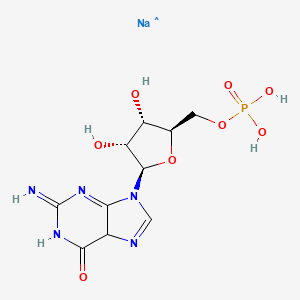
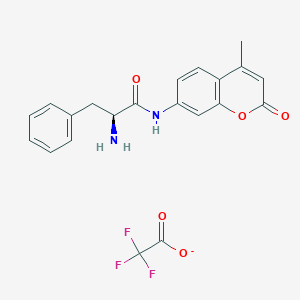
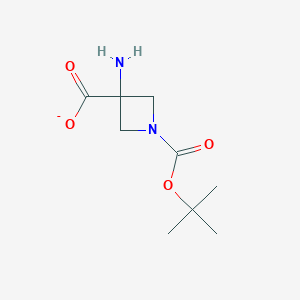
![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)
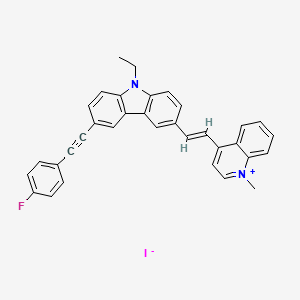
![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)
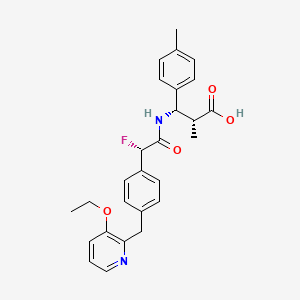
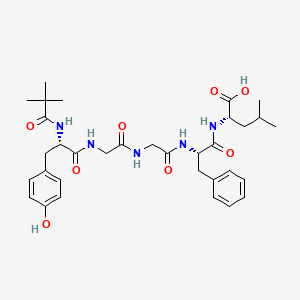
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
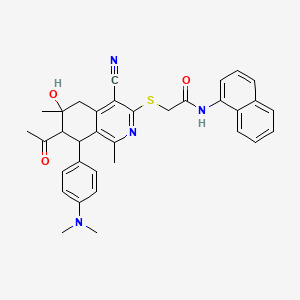
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
